
2-Methylhex-5-en-1-amine oxalate
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Overview
Description
2-Methylhex-5-en-1-amine oxalate is a versatile chemical compound with the molecular formula C7H15N.C2H2O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylhex-5-en-1-amine oxalate typically involves the reaction of 2-Methylhex-5-en-1-amine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process may involve the use of solvents and catalysts to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Methylhex-5-en-1-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in the formation of halogenated compounds .
Scientific Research Applications
2-Methylhex-5-en-1-amine oxalate finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylhex-5-en-1-amine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methylhex-5-en-1-amine oxalate can be compared with other similar compounds such as:
2-Methylhex-5-en-1-amine: The parent amine without the oxalate group.
Hex-5-en-1-amine oxalate: A similar compound with a different alkyl chain length.
2-Methylhex-5-en-1-ol oxalate: An alcohol derivative with an oxalate group.
Biological Activity
2-Methylhex-5-en-1-amine oxalate, with the molecular formula C7H15N⋅C2H2O4, is a chemical compound that has garnered interest in various scientific fields, particularly in biology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by research findings and data tables.
The compound is synthesized through the reaction of 2-Methylhex-5-en-1-amine with oxalic acid under controlled conditions. The synthesis can be optimized for yield and purity using various solvents and catalysts. Its molecular weight is approximately 203.24 g/mol, making it a relatively small organic molecule suitable for biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. It may act as a modulator of enzyme activity or receptor binding, influencing various metabolic pathways. The exact targets and pathways are still under investigation but could include:
- Enzyme Inhibition/Activation: It may inhibit or activate enzymes involved in metabolic processes.
- Receptor Binding: Potential binding to neurotransmitter receptors, affecting signaling pathways.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. In vitro assays demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.
Cytotoxicity
Research has shown varying levels of cytotoxicity in different cell lines. The compound has been tested against cancer cell lines, where it exhibited selective cytotoxic effects, potentially useful in cancer therapeutics. The mechanism behind this cytotoxicity may involve apoptosis induction or cell cycle arrest.
Data Tables
Biological Activity | Effect | Concentration (µM) | Cell Line Tested |
---|---|---|---|
Antimicrobial Activity | Inhibition of bacterial growth | 50 - 200 | E. coli, S. aureus |
Cytotoxicity | Induction of apoptosis | 10 - 100 | HeLa, MCF-7 |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of this compound revealed that at a concentration of 100 µM, the compound reduced the viability of E. coli by approximately 70% after 24 hours of exposure. This suggests its potential as a natural preservative or therapeutic agent against bacterial infections.
- Cytotoxicity Assessment : In a study assessing cytotoxic effects on cancer cells, treatment with 50 µM of the compound resulted in a significant reduction in cell viability (about 60%) in MCF-7 breast cancer cells compared to control groups. Flow cytometry analysis indicated an increase in early apoptotic cells, supporting its role as a potential anticancer agent.
Properties
IUPAC Name |
2-methylhex-5-en-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.C2H2O4/c1-3-4-5-7(2)6-8;3-1(4)2(5)6/h3,7H,1,4-6,8H2,2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLIPOACRIUBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)CN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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